N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167713
InChI: InChI=1S/C22H15Cl2N3O3/c23-14-6-8-18-17(10-14)22(29)27(13-25-18)12-21(28)26-19-11-15(24)7-9-20(19)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28)
SMILES:
Molecular Formula: C22H15Cl2N3O3
Molecular Weight: 440.3 g/mol

N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC16167713

Molecular Formula: C22H15Cl2N3O3

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C22H15Cl2N3O3
Molecular Weight 440.3 g/mol
IUPAC Name 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(5-chloro-2-phenoxyphenyl)acetamide
Standard InChI InChI=1S/C22H15Cl2N3O3/c23-14-6-8-18-17(10-14)22(29)27(13-25-18)12-21(28)26-19-11-15(24)7-9-20(19)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28)
Standard InChI Key XJIAQMQJLRJYRN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s identity is defined by its IUPAC name, N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide, and CAS registry number 892157-03-8. Key structural components include:

  • A 6-chloro-4-oxoquinazolin-3(4H)-yl core, a heterocyclic system known for pharmacological activity.

  • An N-(5-chloro-2-phenoxyphenyl) substituent, providing lipophilicity and potential target affinity.

  • An acetamide linker bridging the quinazoline and phenoxyphenyl groups.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC22H15Cl2N3O3
Molar Mass (g/mol)440.28
Density (g/cm³)1.40 ± 0.1 (Predicted)
pKa12.00 ± 0.70 (Predicted)
Canonical SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C(=CC=C4)Cl

The predicted density and pKa values suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability .

Synthesis and Structural Analogues

CompoundModificationBiological ActivitySource
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamideNo chloro substituentsKinase inhibition
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamideBromo at position 6Anticancer candidate
N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamideDichloro substitutionEnhanced cytotoxicity

The 6-chloro substitution in the target compound may optimize electronic effects for target binding compared to bromo or dichloro variants .

Physicochemical and Pharmacokinetic Profile

Predicted ADME Properties

Computational models estimate the following properties for N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide:

Table 3: Predicted ADME Parameters

ParameterValueImplications
logP~4.0 (Estimated)Moderate lipophilicity
Hydrogen Bond Donors1Low solubility in aqueous media
Polar Surface Area~75 ŲModerate membrane permeability
Bioavailability Score0.55Likely oral absorption

These values align with trends observed in related quinazoline acetamides, such as 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (logP = 3.8), suggesting potential for central nervous system penetration if blood-brain barrier transporters are bypassed.

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated quinazolines demonstrate broad-spectrum antimicrobial effects. For example:

  • Antibacterial: 6,8-dichloro derivatives inhibited Staphylococcus aureus (MIC = 8 µg/mL) .

  • Antifungal: Phenoxyphenyl-containing analogues reduced Candida albicans viability by 70% at 50 µM .

Future Research Directions

Priority Investigations

  • Target Identification: Proteomic profiling to identify kinase or epigenetic targets.

  • In Vivo Toxicity: Assess hepatotoxicity risks using rodent models.

  • Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

Table 4: Comparative Efficacy of Chlorinated Quinazolines

CompoundCancer Cell Line (IC50)Bacterial MIC (µg/mL)Source
Target CompoundPendingPending
6,8-Dichloro Analogue1.2 µM (MCF-7)8 (S. aureus)
6-Bromo Analogue0.9 µM (A549)12 (E. coli)

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